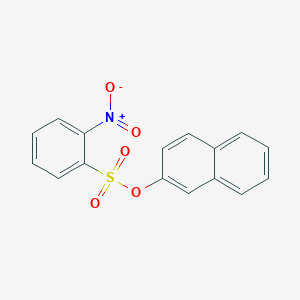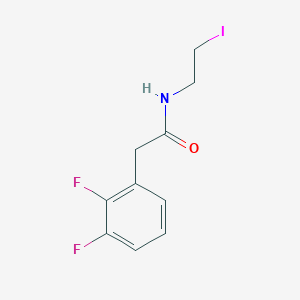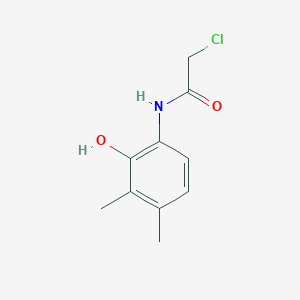
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C16H11NO5S and a molecular weight of 329.33 g/mol. This compound is known for its unique structure, which consists of a naphthalene ring fused with a nitrobenzene sulfonate group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-nitrobenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by nitration. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonate group.
Nitration: The sulfonated naphthalene is then reacted with nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the sulfonate group, depending on the desired product.
Major Products Formed
Oxidation: Products include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary based on the nucleophile used, resulting in a wide range of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing pharmaceuticals and studying drug interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, influencing the activity of enzymes. The sulfonate group can interact with various biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-2-sulfonic acid
- 2-Nitronaphthalene
- Benzene-1-sulfonic acid
Comparison
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate is unique due to the presence of both nitro and sulfonate groups on the naphthalene ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions compared to its similar compounds. For instance, while naphthalene-2-sulfonic acid lacks the nitro group, 2-nitronaphthalene does not have the sulfonate group, limiting their reactivity and applications.
Eigenschaften
IUPAC Name |
naphthalen-2-yl 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-17(19)15-7-3-4-8-16(15)23(20,21)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLVJPFKORGGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride](/img/structure/B2603016.png)




![rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)



![N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2603035.png)


